molecular formula C14H12BF2NO3 B1486961 [4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid CAS No. 1841504-48-0

[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid

Cat. No.: B1486961
CAS No.: 1841504-48-0
M. Wt: 291.06 g/mol
InChI Key: OWWIOYAQEBTUAH-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and mild Lewis acidity, making them important in organic synthesis .


Synthesis Analysis

There are numerous methods to synthesize boronic acids. One common method involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

Boronic acids are planar compounds with a boron atom that is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .

Safety and Hazards

Phenylboronic acid has a hazard statement of H302, indicating that it is harmful if swallowed .

Future Directions

Boronic acids have numerous applications in fields including catalysis, materials science, biology, and imaging . Their unique properties and reactivities make them a promising area for future research.

Properties

IUPAC Name

[4-[[(2,5-difluorobenzoyl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF2NO3/c16-11-5-6-13(17)12(7-11)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7,20-21H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWIOYAQEBTUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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